6-(Naphthalen-2-yloxy)pyridin-3-amine

Description

BenchChem offers high-quality 6-(Naphthalen-2-yloxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Naphthalen-2-yloxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-2-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMGQSEKKURHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine, a key building block in medicinal chemistry and materials science. The primary synthetic strategy focuses on a nucleophilic aromatic substitution (SNAr) reaction, leveraging the inherent reactivity of the 6-chloropyridin-3-amine scaffold. This document delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and discusses critical aspects of reaction setup, monitoring, work-up, and purification. Furthermore, this guide includes a thorough discussion on the characterization of the target molecule and essential safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

6-(Naphthalen-2-yloxy)pyridin-3-amine is a heteroaromatic compound that incorporates both a pyridine and a naphthalene moiety. This unique structural combination makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the amino group on the pyridine ring allows for further functionalization, making it a versatile scaffold in drug discovery programs.

The synthesis of this target molecule can be approached through several established synthetic methodologies. The most direct and efficient route, and the focus of this guide, is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridin-3-amine and naphthalen-2-ol. This approach is favored due to the high reactivity of the starting chloropyridine, which is activated towards nucleophilic attack by the ring nitrogen.[1]

Alternative strategies, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions, represent viable, albeit potentially more complex, pathways to the target molecule.[2] The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research program.

This guide will provide a detailed exposition of the SNAr approach, offering a robust and reproducible protocol for the synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine.

Reaction Mechanism and Rationale

The core of the proposed synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The key to the success of this reaction lies in the electronic properties of the 6-chloropyridin-3-amine substrate. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.[1]

The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile, the naphthoxide ion (generated in situ from naphthalen-2-ol and a base), attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyridine ring and is particularly well-stabilized by the ortho-nitrogen atom.[1]

In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, 6-(naphthalen-2-yloxy)pyridin-3-amine.

Caption: Generalized workflow of the SNAr mechanism.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |

| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 5350-93-6 | Major Supplier | >98% |

| Naphthalen-2-ol | C₁₀H₈O | 144.17 | 135-19-3 | Major Supplier | >99% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Major Supplier | 60% |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Major Supplier | >99.8% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Major Supplier | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Major Supplier | ACS Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house | N/A |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Prepared in-house | N/A |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Major Supplier | Anhydrous |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Condenser

-

Nitrogen/Argon inlet

-

Addition funnel

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

Reaction Setup and Procedure

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Instructions:

-

Preparation of Sodium Naphthoxide:

-

To a dry three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol, 1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

-

Add anhydrous DMF (50 mL) to the flask to suspend the sodium hydride.

-

In a separate flask, dissolve naphthalen-2-ol (1.44 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (20 mL).

-

Slowly add the naphthalen-2-ol solution to the sodium hydride suspension at room temperature using an addition funnel over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium naphthoxide.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve 6-chloropyridin-3-amine (1.29 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (20 mL).

-

Add the 6-chloropyridin-3-amine solution to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).

-

The reaction is complete when the starting 6-chloropyridin-3-amine is no longer visible by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Cautiously quench the reaction by the slow, dropwise addition of water (50 mL). Caution: Unreacted sodium hydride will react vigorously with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica onto a pre-packed silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 6-(naphthalen-2-yloxy)pyridin-3-amine as a solid.

-

Characterization

As no published spectroscopic data for 6-(naphthalen-2-yloxy)pyridin-3-amine is readily available, the following are expected characterization data based on its structure:

-

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

-

Signals corresponding to the protons of the naphthalene ring system (typically in the range of δ 7.2-8.0 ppm).

-

Signals for the protons on the pyridine ring. The proton at the 2-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.

-

A broad singlet corresponding to the amino (-NH₂) protons.

-

-

¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):

-

Signals for the ten carbon atoms of the naphthalene ring.

-

Signals for the five carbon atoms of the pyridine ring. The carbon attached to the oxygen will be shifted downfield.

-

-

Infrared (IR) Spectroscopy (ATR):

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.[3]

-

C-O-C stretching vibrations for the aryl ether linkage.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₅H₁₂N₂O, MW = 236.27 g/mol ).

-

Safety and Handling

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Dimethylformamide (DMF): DMF is a combustible liquid and is a suspected carcinogen and teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

-

6-Chloropyridin-3-amine and Naphthalen-2-ol: These compounds may be harmful if swallowed or in contact with skin. Handle with appropriate PPE.

-

General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

The synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine via a nucleophilic aromatic substitution reaction is a robust and efficient method. The protocol detailed in this guide provides a clear and reproducible pathway to this valuable synthetic intermediate. Careful attention to anhydrous conditions and inert atmosphere techniques is crucial for achieving high yields. The provided framework for characterization will aid in confirming the identity and purity of the final product. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for various applications.

References

-

Wei, H.-X., & Zhu, J. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1839. [Link]

-

El-Sayed, A. A., Elsayed, E. A., & Amr, A. E.-G. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]

-

Wei, H.-X., & Zhu, J. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o1839. [Link]

-

Lee, Y. C., Kakehi, K., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 245–251. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Schröder, C., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

- EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-310. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

de la Moya, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3169. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1818. [Link]

-

Behenna, D. C., & Stoltz, B. M. (2009). Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives. Journal of the American Chemical Society, 131(20), 6965–6967. [Link]

-

Al-Zahrani, A. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5123. [Link]

-

Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o56. [Link]

-

Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(43), 12596–12607. [Link]

- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).

-

Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o56. [Link]

-

Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779. [Link]

-

Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Naphthalen-2-yloxy)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Naphthalen-2-yloxy)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data in public literature, this document outlines the predicted properties based on its chemical structure and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating and are grounded in established standards, providing researchers, scientists, and drug development professionals with the necessary tools to characterize this and structurally similar molecules. The interplay between properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) is discussed in the context of their profound impact on the developability of a compound as a therapeutic agent.

Introduction

6-(Naphthalen-2-yloxy)pyridin-3-amine is a unique molecular scaffold combining three key pharmacophores: a basic aminopyridine ring, a flexible ether linkage, and a bulky, lipophilic naphthalene moiety. Aminopyridine derivatives are a privileged class of compounds in medicinal chemistry, known for their diverse biological activities and their ability to form key interactions with various enzymes and receptors.[1][2] The naphthalene group significantly influences the compound's lipophilicity and potential for π-π stacking interactions, while the aminopyridine core governs its acid-base properties and hydrogen bonding capabilities.[3]

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties—including melting point, solubility, pKa, and LogP—dictate everything from formulation strategies and dosage forms to absorption, distribution, metabolism, and excretion (ADME) profiles. Poor aqueous solubility, for instance, is a primary reason for the failure of promising drug candidates in preclinical and clinical trials.[4][5] This guide serves as both a predictive profile of 6-(Naphthalen-2-yloxy)pyridin-3-amine and a practical manual for its empirical characterization.

Compound Profile and Predicted Properties

A foundational analysis begins with the compound's basic structural and predicted physicochemical attributes. These computational predictions offer a valuable baseline prior to undertaking empirical studies.

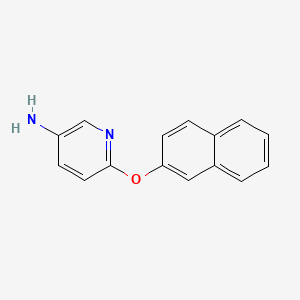

Chemical Structure:

Figure 1: Chemical structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine

| Identifier | Value | Source |

| IUPAC Name | 6-(Naphthalen-2-yloxy)pyridin-3-amine | N/A |

| Molecular Formula | C₁₅H₁₂N₂O | N/A |

| Molecular Weight | 236.27 g/mol | N/A |

| CAS Number | 1194553-26-5 | N/A |

| Predicted XLogP3 | 3.5 | PubChem |

| Predicted pKa (Basic) | 4.5 - 5.5 (for the aminopyridine nitrogen) | N/A (Estimated) |

| Hydrogen Bond Donors | 1 (amine group) | PubChem |

| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, ether oxygen, amine nitrogen) | PubChem |

| Rotatable Bonds | 2 | PubChem |

Note: Predicted values are derived from computational algorithms (e.g., XLogP3 via PubChem) and estimations based on structurally similar compounds.[6][7] They require experimental verification.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, step-by-step protocols for determining the key physicochemical properties of 6-(Naphthalen-2-yloxy)pyridin-3-amine. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Thermal Analysis: Melting Point and Purity Estimation

The melting point is a critical indicator of a compound's purity and lattice energy. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting temperature but also the heat of fusion and an estimation of purity.[8][9]

Causality: A sharp, well-defined melting peak indicates a highly pure crystalline substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting endotherm.[10] The Van't Hoff equation can be applied to the shape of the melting peak to quantify the mole fraction of impurities.[9]

Detailed Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) across the expected temperature range.[11]

-

Sample Preparation: Accurately weigh 2-3 mg of 6-(Naphthalen-2-yloxy)pyridin-3-amine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

-

DSC Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the expected melting point at a rate of 10 °C/min. A slower heating rate (e.g., 2 °C/min) can be used for higher-resolution purity analysis.[9]

-

Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which is reported as the melting point (Tm).[10]

-

Integrate the peak area to calculate the heat of fusion (ΔHfus).

-

Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation.

-

Workflow for Physicochemical Characterization

Caption: Overall workflow for the physicochemical characterization of a new chemical entity.

Aqueous Solubility Determination

Aqueous solubility is arguably one of the most important physicochemical properties for drug candidates, as it directly impacts bioavailability.[4] The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability for sparingly soluble compounds.[5]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid compound and the saturated solution. By measuring the concentration of the compound in the supernatant, one obtains the thermodynamic solubility, which is the most relevant value for predicting in vivo dissolution.[12]

Detailed Protocol for Shake-Flask Solubility:

-

System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Add an excess amount of 6-(Naphthalen-2-yloxy)pyridin-3-amine to each buffer solution in a glass vial. The presence of undissolved solid must be visible throughout the experiment.[12]

-

Incubation: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

-

Sample Separation: After incubation, allow the vials to stand undisturbed for a short period. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[13]

-

Validation: The reliability of the method is confirmed by ensuring the purity of the starting material and the reproducibility of the analytical measurement.[12]

Acid Dissociation Constant (pKa) Determination

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For 6-(Naphthalen-2-yloxy)pyridin-3-amine, the primary basic center is the aminopyridine moiety. Potentiometric titration is a highly precise and standard method for pKa determination.[14][15]

Causality: The pKa governs the charge state of a molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor binding interactions.[16] By titrating the compound with a strong acid or base and monitoring the pH, an inflection point in the titration curve reveals the pKa.[17]

Detailed Protocol for Potentiometric Titration:

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[18]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode into the solution.[18]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments using an automated titrator. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, the equivalence point is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).[17]

-

Self-Validation: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to confirm the accuracy of the electrode and titrant concentration. Carbonate-free solutions should be used to avoid errors, especially when titrating with a base.[14]

Ionization States of 6-(Naphthalen-2-yloxy)pyridin-3-amine

Caption: Relationship between pH, pKa, and the ionization state of the molecule.

Lipophilicity (LogP) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and ADME properties.[19] The shake-flask method using an n-octanol/water system is the benchmark for LogP determination.[20][21]

Causality: This experiment directly measures the equilibrium distribution of the compound between two immiscible phases that mimic the lipid and aqueous environments in the body. The resulting ratio is a direct, empirical measure of lipophilicity.[22]

Detailed Protocol for Shake-Flask LogP:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the aqueous phase buffered to a pH where the compound is predominantly in its neutral, un-ionized form (e.g., pH > pKa + 2).

-

Partitioning: Prepare a stock solution of the compound in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a glass vial.

-

Equilibration: Seal the vial and shake it gently for several hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[20]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Trustworthiness: The method is validated by ensuring mass balance (the total amount of compound recovered from both phases should equal the initial amount) and by running replicates. The use of pre-saturated solvents is critical for accurate results.[20]

Spectroscopic Profile

A complete spectroscopic profile is essential for structural confirmation and serves as a reference for future studies.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition (molecular formula).

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. For this molecule, characteristic peaks would include N-H stretches for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretches (1200-1350 cm⁻¹ for aromatic amines), and C-O stretches for the ether linkage.[23]

-

UV-Vis Spectroscopy: This technique provides information about the chromophores in the molecule. The presence of the naphthalene and pyridine rings will result in characteristic absorption bands in the UV region.[24]

Data Summary and Interpretation

The experimentally determined physicochemical data should be consolidated for a clear overview.

| Property | Methodology | Experimental Value | Implication for Drug Development |

| Melting Point (Tm) | DSC | (To be determined) | High Tm suggests strong crystal lattice energy, which can negatively impact solubility. |

| Aqueous Solubility | Shake-Flask | (To be determined) | Low solubility (<10 µg/mL) may lead to poor oral absorption and require formulation strategies for enhancement.[4] |

| pKa | Potentiometric Titration | (To be determined) | Defines the charge state across physiological pH range, affecting solubility, permeability, and potential for salt formation. |

| LogP | Shake-Flask | (To be determined) | High LogP (>3) suggests good membrane permeability but may also lead to poor solubility, high metabolic clearance, and potential toxicity. |

Interpretation: The predicted high LogP of ~3.5 suggests that 6-(Naphthalen-2-yloxy)pyridin-3-amine is a lipophilic molecule, which is favorable for crossing cell membranes. However, this high lipophilicity often correlates with low aqueous solubility. The basic pKa of the aminopyridine group offers a strategic advantage: at the low pH of the stomach, the compound will be protonated and likely more soluble, aiding dissolution. As it moves to the higher pH of the intestine, it will convert to the neutral, more permeable form required for absorption. This pH-dependent solubility and permeability profile is a critical consideration for oral drug development.

Conclusion

This technical guide establishes a framework for the comprehensive physicochemical characterization of 6-(Naphthalen-2-yloxy)pyridin-3-amine. While computational tools provide a valuable starting point, the detailed experimental protocols outlined herein are essential for generating the robust and reliable data required for informed decision-making in research and drug development. The interplay of its structural features—a basic amine, a lipophilic naphthyl group, and an ether linkage—creates a complex but predictable physicochemical profile. The empirical determination of its thermal properties, solubility, pKa, and LogP will be paramount in unlocking its potential as a lead compound for therapeutic applications.

References

-

Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o56. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-naphthalen-2-yl-2H-pyridin-3-one. PubChem Compound Database. Retrieved from: [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 4-amino pyridine a model pollutant. Retrieved from: [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from: [Link]

-

Adane, L., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Research in Catalysis, 10(3), 81-97. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from: [Link]

-

ACS Omega. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 5(29), 18347–18356. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from: [Link]

-

Analytical Chemistry. (1977). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine (N-na). Analytical Chemistry, 49(14), 2225–2228. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from: [Link]

-

SciELO. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(1). Available at: [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PLoS Neglected Tropical Diseases, 15(10), e0009763. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-997. Available at: [Link]

-

ResearchGate. (n.d.). Self-assembly, physico-chemical characterization, biological and computational approach of novel 2-Amino pyridine derivatives. Retrieved from: [Link]

-

Peak Scientific. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from: [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from: [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from: [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-pyridin-2-ylpyridin-3-amine. PubChem Compound Database. Retrieved from: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from: [Link]

-

MDPI. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(23), 5768. Available at: [Link]

-

MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 24(21), 15904. Available at: [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. StatPearls. Available at: [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1836–1844. Available at: [Link]

-

YouTube. (2024). How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1602, 33-41. Available at: [Link]

-

MDPI. (2023). The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. International Journal of Molecular Sciences, 24(6), 5837. Available at: [Link]

-

ResearchGate. (n.d.). High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. Retrieved from: [Link]

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

National Center for Biotechnology Information. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1839. Available at: [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 6-naphthalen-2-yl-2H-pyridin-3-one | C15H11NO | CID 174854165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-2-pyridin-2-ylpyridin-3-amine | C11H11N3O | CID 23063790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. torontech.com [torontech.com]

- 9. scielo.br [scielo.br]

- 10. youtube.com [youtube.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. agilent.com [agilent.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. scispace.com [scispace.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. scispace.com [scispace.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. article.sciencepg.com [article.sciencepg.com]

An In-Depth Technical Guide to 6-(Naphthalen-2-yloxy)pyridin-3-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of the novel heterocyclic compound, 6-(Naphthalen-2-yloxy)pyridin-3-amine. Due to the limited availability of direct literature on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to propose a robust synthetic pathway, outline a thorough characterization workflow, and explore its potential as a pharmacologically active agent. By combining the structural motifs of an aminopyridine and a naphthalenyloxy group, this compound emerges as a promising scaffold for drug discovery, particularly in oncology, neurology, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with significant therapeutic promise.

Introduction: A Strategic Molecular Design

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its nitrogen atom imparts basicity and polarity, often enhancing pharmacokinetic properties and enabling critical interactions with biological targets.[1] Aminopyridines, in particular, are a well-established class of compounds known for a vast array of biological activities, most notably as blockers of voltage-gated potassium channels.[2]

The naphthalene moiety is another privileged structure in drug discovery, recognized for its broad spectrum of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3] The planar, aromatic system of naphthalene allows for significant interaction with cellular proteins and can contribute to the cytotoxic nature of its metabolites.[4]

The strategic fusion of these two pharmacophores through an ether linkage in 6-(Naphthalen-2-yloxy)pyridin-3-amine creates a novel molecular architecture with intriguing potential. This guide will provide a detailed exploration of this compound, from its synthesis to its potential applications, offering a foundational resource for its further investigation.

Proposed Synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine

The synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine can be approached through several established methods for the formation of aryl ethers. Given the electronic properties of the starting materials, two primary strategies are proposed: a copper-catalyzed Ullmann condensation and a direct Nucleophilic Aromatic Substitution (SNAr).

Rationale for the Proposed Synthetic Pathway

The chosen precursor, 6-chloropyridin-3-amine, is particularly well-suited for this synthesis. The chlorine atom at the 6-position is activated towards nucleophilic attack due to its ortho relationship to the electron-withdrawing pyridine nitrogen. This positioning effectively stabilizes the negative charge in the Meisenheimer intermediate that forms during the substitution reaction, thereby facilitating the displacement of the chloride by the nucleophile.[5]

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, utilizing a copper catalyst to couple an aryl halide with an alcohol.[6]

Caption: Proposed Ullmann condensation route for the synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine.

Detailed Experimental Protocol (Proposed)

Materials:

-

6-Chloropyridin-3-amine

-

2-Naphthol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 6-chloropyridin-3-amine (1.0 eq), 2-naphthol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Under a positive flow of nitrogen, add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water (3 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Properties and Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 6-(Naphthalen-2-yloxy)pyridin-3-amine.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Characterization Workflow

Caption: A comprehensive workflow for the characterization and purity assessment of the target compound.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the protons on both the pyridine and naphthalene rings.

-

Pyridyl Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns.

-

Naphthyl Protons: A complex multiplet system in the aromatic region (δ 7.2-8.0 ppm) corresponding to the seven protons of the naphthalene ring.

-

Amine Protons: A broad singlet (δ 5.0-6.0 ppm) corresponding to the -NH₂ group.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Pyridyl Carbons: Signals for the five pyridine carbons, with the carbon bearing the ether linkage shifted downfield (δ ~160-165 ppm).

-

Naphthyl Carbons: Ten distinct signals for the naphthalene carbons in the aromatic region (δ 110-140 ppm).

-

-

FT-IR (ATR):

-

Mass Spectrometry (ESI+):

-

Molecular Ion Peak: A prominent peak at m/z = 237.10 [M+H]⁺.

-

Fragmentation Pattern: Aromatic ethers typically show a strong molecular ion peak. Fragmentation may involve cleavage of the ether bond.[9]

-

Potential Biological Activity and Therapeutic Applications

The hybrid structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine suggests a rich pharmacological potential, drawing from the established activities of its constituent moieties.

Inferred Mechanisms of Action

-

Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[1] The naphthalenyloxy group can occupy hydrophobic pockets within the ATP-binding site.

-

Ion Channel Modulation: Aminopyridines are well-known blockers of potassium channels. This activity is relevant for the treatment of various neurological disorders.[10]

-

DNA Intercalation: The planar naphthalene system suggests a potential for DNA intercalation, a mechanism of action for many anticancer agents.[11]

Potential Therapeutic Areas

-

Oncology: Given the potential for kinase inhibition and DNA intercalation, this compound could be investigated as an anticancer agent.

-

Neurodegenerative Diseases: The aminopyridine moiety suggests potential applications in neurological conditions where ion channel modulation is a therapeutic strategy.

-

Infectious Diseases: Both pyridine and naphthalene derivatives have shown antimicrobial and antiparasitic activities.[1][11] This compound could be a lead for the development of new anti-infective agents.

Conclusion

While direct experimental data on 6-(Naphthalen-2-yloxy)pyridin-3-amine is not yet prevalent in the scientific literature, this in-depth technical guide provides a strong foundation for its synthesis and characterization based on established chemical principles. The proposed synthetic route via Ullmann condensation is robust and well-precedented. The outlined characterization workflow will ensure the unambiguous identification and purity assessment of the synthesized compound. The combination of the biologically active aminopyridine and naphthalenyloxy scaffolds makes this molecule a highly attractive candidate for further investigation in drug discovery programs. This guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this promising new chemical entity.

References

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

PMC - PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

-

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. [Link]

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

SpringerLink. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

-

OUCI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

-

University of Regensburg. Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

Whitman People. GCMS Section 6.13. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. aminopyridine 2 | Ligand page. [Link]

-

ResearchGate. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [Link]

-

YouTube. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

-

Chemistry Steps. Ether Infrared spectra. [Link]

-

ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

-

ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]

-

YouTube. Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 9. GCMS Section 6.13 [people.whitman.edu]

- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 11. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]

Whitepaper: A Structural Investigation of 6-(Naphthalen-2-yloxy)pyridin-3-amine: A Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

Abstract

The confluence of pyridine and naphthalene moieties in a single molecular framework presents a compelling scaffold for investigation in medicinal chemistry and materials science. 6-(Naphthalen-2-yloxy)pyridin-3-amine is one such molecule of interest, combining the hydrogen bonding capabilities of an aminopyridine with the extensive aromatic system of a naphthalene ether. Understanding the precise three-dimensional arrangement and intermolecular interactions of this compound in the solid state is paramount for predicting its physicochemical properties, guiding the design of derivatives, and understanding its potential as a therapeutic agent. As of the date of this publication, the crystal structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine has not been reported in the Cambridge Structural Database (CSD) or other public repositories. This guide, therefore, serves as a comprehensive technical roadmap for researchers, outlining a robust methodology for its synthesis, single-crystal growth, and definitive structural elucidation via X-ray crystallography. The protocols and predictive analyses herein are grounded in established chemical principles and data from structurally analogous compounds, providing a self-validating framework for the successful characterization of this and similar novel molecules.

Introduction: The Rationale for Structural Elucidation

The aminopyridine functional group is a cornerstone in medicinal chemistry, valued for its ability to act as a versatile hydrogen bond donor and acceptor. The molecular structure of 3-aminopyridine (3-AP) itself is planar and possesses unshared electron pairs on both the pyridine and amino nitrogen atoms, allowing it to function as a bidentate ligand in coordination chemistry[1]. When incorporated into larger molecules, these features are critical for specific, high-affinity interactions with biological targets such as protein kinases. The design of kinase inhibitors, for example, often relies on forming key hydrogen bonds with the protein's hinge region[2].

The naphthalene moiety, a bicyclic aromatic system, introduces significant steric bulk and a large, electron-rich surface area. This facilitates π-π stacking interactions and can enhance binding through hydrophobic effects. The ether linkage provides rotational flexibility, allowing the two ring systems to adopt various conformations. The precise interplay between the hydrogen-bonding aminopyridine and the sterically influential naphthalene ether dictates the molecule's overall shape, crystal packing, and, consequently, its properties like solubility, stability, and bioavailability.

Determining the single-crystal X-ray structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine is therefore not merely an academic exercise. It provides indisputable data on:

-

Molecular Geometry: Definitive bond lengths, bond angles, and the crucial dihedral angle between the pyridine and naphthalene ring systems.

-

Intermolecular Interactions: The specific hydrogen bonding motifs (e.g., N-H···N or N-H···O), π-stacking arrangements, and other van der Waals forces that govern the supramolecular assembly.

-

Conformational Preferences: The molecule's preferred shape in the solid state, which serves as a low-energy model for computational docking and drug design studies.

This guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Purification

A plausible and efficient synthesis of the target compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common strategy involves the displacement of a leaving group on the pyridine ring by the naphthoxide anion.

Proposed Synthetic Protocol

Reaction: 6-chloropyridin-3-amine with 2-naphthol.

-

Preparation of Sodium Naphthoxide:

-

To a stirred solution of 2-naphthol (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Causality: The strong base (NaH) deprotonates the hydroxyl group of 2-naphthol to form the highly nucleophilic sodium 2-naphthoxide in situ. DMF is a suitable polar aprotic solvent that effectively solvates the cation without interfering with the nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen gas evolution ceases.

-

-

Nucleophilic Substitution:

-

Add 6-chloropyridin-3-amine (1.0 equivalent) to the solution of sodium 2-naphthoxide.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Causality: The electron-withdrawing nature of the pyridine nitrogen activates the chlorine at the 6-position for nucleophilic displacement by the naphthoxide. Elevated temperature is required to overcome the activation energy of the SNAr reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully quench by adding cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(Naphthalen-2-yloxy)pyridin-3-amine as a pure solid.

-

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is the most critical and often most challenging step. The choice of solvent and technique is paramount. For a molecule like 6-(Naphthalen-2-yloxy)pyridin-3-amine, which possesses both polar (amine) and nonpolar (naphthalene) characteristics, a range of solvents should be screened.

Experimental Workflow for Crystallization

Caption: Workflow for Single-Crystal Growth and Analysis.

Protocol 1: Slow Evaporation

-

Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial.

-

Cover the vial with a cap, perforated with a few small holes using a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

-

Trustworthiness: This method is straightforward and effective for many organic compounds. The slow removal of solvent allows molecules to organize into a low-energy, crystalline lattice. The quality of the resulting crystals is highly dependent on the evaporation rate and purity of the compound.

Protocol 2: Vapor Diffusion

-

Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in a small, open vial.

-

Place this small vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

-

Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting gradual crystallization.

-

Expertise: This technique provides finer control over the rate of crystallization compared to slow evaporation, often yielding higher quality crystals. The choice of solvent/anti-solvent pair is critical for success.

X-ray Diffraction and Structure Solution

Once suitable crystals are obtained, the following standard procedure is used to determine the molecular structure.

-

Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation)[3]. A detector records the positions and intensities of the diffracted X-ray spots.

-

Structure Solution and Refinement:

-

The collected diffraction data is used to determine the unit cell parameters and space group of the crystal.

-

Initial atomic positions are determined using direct methods or Patterson methods (e.g., using software like SHELXS)[3].

-

The structural model is then refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL)[3]. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor.

-

Predicted Structural Features and Analysis

While the exact structure is unknown, we can predict key features based on analysis of similar reported crystal structures containing aminopyridine and naphthalene fragments[3][4][5].

Molecular Conformation

The most significant conformational variable is the dihedral angle between the planes of the pyridine and naphthalene rings, dictated by the C-O-C ether linkage. In related structures, the dihedral angles between a central pyridine ring and pendant aromatic systems can vary widely, often in the range of 40° to 70°, to minimize steric hindrance[3][4][5][6]. We predict a significantly non-coplanar arrangement for 6-(Naphthalen-2-yloxy)pyridin-3-amine.

Intermolecular Interactions and Supramolecular Assembly

The primary amine (-NH₂) and the pyridine nitrogen are strong candidates for forming robust intermolecular hydrogen bonds.

Predicted Hydrogen Bonding: Based on numerous crystal structures of aminopyridine derivatives, the most probable interaction is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of a neighboring molecule[5]. This creates a characteristic R²₂(8) graph-set motif.

Caption: Predicted N-H···N Hydrogen Bond Dimer Motif.

π-π Stacking: The large surface area of the naphthalene rings makes them highly susceptible to π-π stacking interactions with naphthalene or pyridine rings of adjacent molecules. These interactions will likely play a crucial role in stabilizing the overall 3D crystal packing.

Predicted Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful crystallographic experiment. The values are representative of typical small organic molecules.

| Parameter | Predicted Data Type / Example Value | Description |

| Chemical Formula | C₁₅H₁₂N₂O | The elemental composition of the molecule. |

| Molar Mass | 248.27 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic or Orthorhombic | The crystal lattice system (e.g., Monoclinic, P2₁/c space group)[7]. |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| a, b, c (Å) | e.g., a=12, b=8, c=15 Å | The dimensions of the unit cell. |

| β (°) | e.g., 95° | The angle of the unit cell for non-orthogonal systems. |

| V (ų) | e.g., 1435 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the observed data. |

Implications for Research and Development

The successful determination of the crystal structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine would provide a foundational dataset for several research avenues:

-

Structure-Activity Relationship (SAR) Studies: The precise 3D structure can be used as a template for designing new analogs with improved biological activity by modifying substituent groups to enhance target binding.

-

Computational Modeling: The experimental structure provides a crucial benchmark for validating and refining computational models, such as molecular dynamics simulations and quantum mechanical calculations.

-

Polymorph Screening: Knowledge of the primary crystal form is the first step in identifying and characterizing potential polymorphs, which can have different stabilities and dissolution rates, a critical factor in drug development.

References

-

Ni, C., Liu, Y., & Guo, C. (2011). 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. [Link]

-

Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o56. [Link]

-

Wodajo, A. T., Frew, Y. A., & Schirmeister, T. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

Jotani, M. M., et al. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439. [Link]

-

PubChem. (n.d.). 6-naphthalen-2-yl-2H-pyridin-3-one. PubChem Compound Summary for CID 174854165. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(32), 28295–28307. [Link]

-

Hathwar, V. R., et al. (2016). Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1601–1604. [Link]

-

Ağırbaş, H., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Turkish Journal of Chemistry, 45(3), 738-750. [Link]

-

PubChem. (n.d.). 4-Aminopyridine. PubChem Compound Summary for CID 1727. [Link]

-

Song, Y.-S., & Lee, S. W. (2012). 6-Nicotinamido-2-naphthoic acid. Acta Crystallographica Section E Structure Reports Online, 68(7), o1978. [Link]

-

Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o56. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 6-(Naphthalen-2-yloxy)pyridin-3-amine in kinase inhibitor screening

Application Note & Protocol

Utilizing 6-(Naphthalen-2-yloxy)pyridin-3-amine for Comprehensive Kinase Inhibitor Screening

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors targeting specific kinases is a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 6-(Naphthalen-2-yloxy)pyridin-3-amine , a compound featuring a naphthalene-pyridine scaffold, in kinase inhibitor screening cascades. This guide outlines the scientific rationale, detailed experimental protocols for both biochemical and cell-based assays, data analysis, and interpretation of results. The protocols are designed to be self-validating, with explanations of the causality behind key experimental choices to ensure robust and reproducible findings.

Introduction: Scientific Rationale

The 6-(naphthalen-2-yloxy)pyridin-3-amine scaffold combines two privileged structures in medicinal chemistry: a naphthalene ring system and a pyridine ring. Naphthalene-containing compounds have been explored for a wide range of biological activities, while the pyridine moiety often improves aqueous solubility and provides key hydrogen bonding interactions within enzyme active sites.[1] The aminopyridine portion, in particular, is a common feature in many known kinase inhibitors, where it can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a well-established mechanism for achieving potent and selective kinase inhibition.

Given these structural features, 6-(naphthalen-2-yloxy)pyridin-3-amine represents a promising candidate for screening against a panel of protein kinases. Its planar naphthalene group may engage in hydrophobic or π-stacking interactions within the ATP-binding pocket, while the aminopyridine group is poised to interact with the hinge. This application note details a strategic workflow to evaluate the inhibitory potential of this compound, starting from a broad biochemical screen and progressing to more physiologically relevant cell-based assays.

Kinase Inhibitor Screening Workflow

A tiered approach is recommended to efficiently screen, identify, and validate the activity of 6-(Naphthalen-2-yloxy)pyridin-3-amine. This workflow ensures that resources are focused on the most promising activities and minimizes the risk of false positives.

Figure 1: A tiered workflow for kinase inhibitor screening.

Phase 1 & 2: Biochemical Screening Protocols

Biochemical assays are essential for determining direct enzyme inhibition in a controlled, cell-free environment. They measure the ability of a compound to directly interfere with the catalytic activity of a purified kinase.

Principle of the Assay

We will describe a protocol based on the Adapta™ Universal Kinase Assay, a fluorescence-based immunoassay that measures the amount of ADP produced during the kinase reaction.[2] This method is highly sensitive and avoids the hazards and disposal costs associated with radioactive assays.[3] In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a corresponding change in the fluorescent signal.

Materials Required

-

6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS: 83414-50-0)[4]

-

Purified recombinant kinase and corresponding substrate

-

Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)

-

ATP

-

Kinase buffer (specific to the kinase of interest)

-

Anhydrous DMSO

-

384-well, low-volume, white plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Step-by-Step Protocol: IC50 Determination

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 6-(Naphthalen-2-yloxy)pyridin-3-amine in 100% anhydrous DMSO.

-

Create a serial dilution series. For a 10-point curve, perform 1:3 serial dilutions in DMSO, starting from a high concentration (e.g., 1 mM) to generate a range of concentrations for the assay.

-

-

Assay Plate Preparation:

-

Add 2.5 µL of kinase buffer to all wells.

-

Transfer 2.5 µL of your compound dilutions (or DMSO for controls) to the appropriate wells of the 384-well plate. This creates a 2x concentration of the compound.

-

Positive Control: Wells with enzyme but no inhibitor (DMSO only).

-

Negative Control: Wells with no enzyme (buffer and DMSO only).

-

-

Kinase Reaction:

-

Prepare a 2x kinase/substrate solution in kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific enzyme, typically near the Km for the substrate.

-

Add 5 µL of the 2x kinase/substrate solution to each well to initiate the reaction. The total volume is now 10 µL.

-

Incubate the plate at room temperature for 60 minutes (incubation time may need optimization).

-

-

Detection:

-

Prepare the Adapta™ Detection Reagent mix as per the manufacturer's instructions.

-

Add 10 µL of the detection mix to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader according to the Adapta™ assay kit instructions.

-

Data Analysis and Interpretation

The primary data will be the ratio of the emission signals. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Parameter | Example Value | Description |

| Compound | 6-(Naphthalen-2-yloxy)pyridin-3-amine | The test article being evaluated. |

| Target Kinase | Kinase X | The specific kinase being inhibited. |

| IC50 | 0.5 µM | The concentration for 50% inhibition. |

| Hill Slope | 1.1 | Describes the steepness of the curve. |

| R² | 0.99 | Goodness of fit for the dose-response curve. |

| Table 1: Example data summary for a biochemical IC50 determination. |

Phase 3: Cell-Based Assay Protocols

After confirming direct enzymatic inhibition, it is crucial to determine if the compound is active in a more complex biological system. Cell-based assays assess the compound's ability to permeate cell membranes and inhibit the target kinase in its native environment.

Principle of the Assay

This protocol uses Western blotting to measure the phosphorylation of a direct downstream substrate of the target kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total protein levels of the substrate or the kinase. This provides evidence of target engagement within the cell.

Figure 2: Inhibition of a kinase signaling pathway.

Step-by-Step Protocol: Phospho-Substrate Western Blot

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

-

Treat the cells with various concentrations of 6-(Naphthalen-2-yloxy)pyridin-3-amine (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control.

-

Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway (e.g., 10 minutes with 100 ng/mL EGF).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the wells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-